molecular formula C6H11O5P B12594327 4-Methyl-3-oxopent-4-en-1-yl dihydrogen phosphate CAS No. 878663-37-7

4-Methyl-3-oxopent-4-en-1-yl dihydrogen phosphate

Cat. No.: B12594327
CAS No.: 878663-37-7
M. Wt: 194.12 g/mol
InChI Key: JPHBCJQUBWEHOD-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopent-4-en-1-yl dihydrogen phosphate is a chemical compound that belongs to the class of monoalkyl phosphates It is characterized by the presence of a phosphate group attached to a 4-methyl-3-oxopent-4-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxopent-4-en-1-yl dihydrogen phosphate typically involves the reaction of 4-methyl-3-oxopent-4-en-1-ol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include steps such as purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxopent-4-en-1-yl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

4-Methyl-3-oxopent-4-en-1-yl dihydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxopent-4-en-1-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes or receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The compound may also act as a ligand, binding to specific proteins and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-oxopent-4-en-1-yl peroxyphosphonic acid
  • 4-Methyl-3-oxopent-4-enyl dihydrogen phosphate

Uniqueness

4-Methyl-3-oxopent-4-en-1-yl dihydrogen phosphate is unique due to its specific structure, which includes a 4-methyl-3-oxopent-4-en-1-yl moiety attached to a phosphate group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

878663-37-7

Molecular Formula

C6H11O5P

Molecular Weight

194.12 g/mol

IUPAC Name

(4-methyl-3-oxopent-4-enyl) dihydrogen phosphate

InChI

InChI=1S/C6H11O5P/c1-5(2)6(7)3-4-11-12(8,9)10/h1,3-4H2,2H3,(H2,8,9,10)

InChI Key

JPHBCJQUBWEHOD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CCOP(=O)(O)O

Origin of Product

United States

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